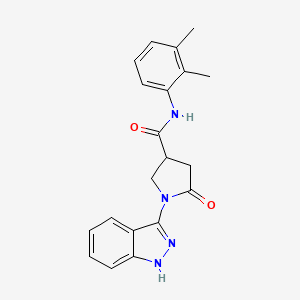
N-(2,3-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that belongs to the class of indazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylphenylamine, 1H-indazole, and pyrrolidine derivatives. Common synthetic routes may involve:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Amide Bond Formation: Coupling reactions between carboxylic acids and amines using reagents like EDCI or DCC.
Pyrrolidine Ring Construction: Cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反应分析
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition or activation of enzymes: Modulating biochemical pathways.
Binding to receptors: Altering cellular signaling.
Interacting with DNA or RNA: Affecting gene expression.
相似化合物的比较
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-2-PYRROLIDINECARBOXAMIDE
- N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-4-PYRROLIDINECARBOXAMIDE
Uniqueness
N-(2,3-DIMETHYLPHENYL)-1-(1H-INDAZOL-3-YL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its specific substitution pattern on the indazole and pyrrolidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C20H20N4O2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-12-6-5-9-16(13(12)2)21-20(26)14-10-18(25)24(11-14)19-15-7-3-4-8-17(15)22-23-19/h3-9,14H,10-11H2,1-2H3,(H,21,26)(H,22,23) |
InChI 键 |
YXTKJBZNBWLUCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[({1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11012395.png)
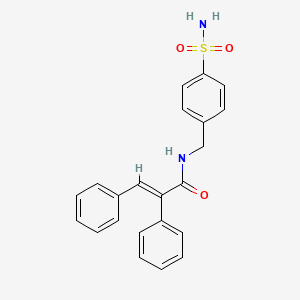
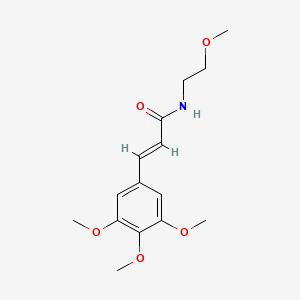

![2-(4-bromo-1H-indol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11012428.png)

![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11012434.png)
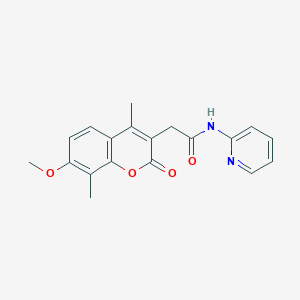
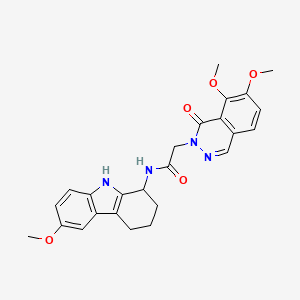

![(2S)-({2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)ethanoic acid](/img/structure/B11012457.png)
![6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B11012466.png)
![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11012468.png)
![5-bromo-N~3~-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B11012474.png)
